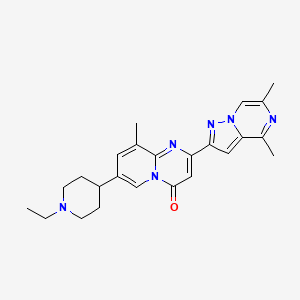

![molecular formula C14H18N2O3 B610954 N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide CAS No. 1292285-54-1](/img/structure/B610954.png)

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

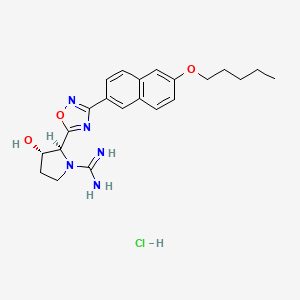

“N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide” is a compound with the molecular formula C14H18N2O3 . It is also known as SPR inhibitor 3 or SPRi3 . The compound has a molecular weight of 262.30 g/mol .

Synthesis Analysis

A synthesis of this compound has been reported in a study . The preparation of the compound was achieved by the chemoselective N-acylation of serotonin, without using blocking groups in the key acylation step .Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name of the compound is N - [2- (5-hydroxy-2-methyl-1 H -indol-3-yl)ethyl]-2-methoxyacetamide . The InChI and Canonical SMILES representations provide more detailed information about the molecular structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 262.30 g/mol, an XLogP3-AA of 1.6, and a topological polar surface area of 74.4 Ų . It has 3 hydrogen bond donors and acceptors, and 5 rotatable bonds .Aplicaciones Científicas De Investigación

Anti-Hepatitis B Virus Activity: A study by Zhao, C., Zhao, Y., Chai, H., & Gong, P. (2006) on ethyl 5-hydroxyindole-3-carboxylates, closely related to the requested compound, found significant anti-HBV activity in one of the compounds, suggesting potential use in treating Hepatitis B virus infections (Zhao, C., Zhao, Y., Chai, H., & Gong, P., 2006).

Analytical Methods for Melatonin: Darwish, H., Attia, M., & Zlotos, D. (2012) developed spectrofluorimetric methods for determining melatonin in the presence of a compound structurally similar to N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide, indicating its relevance in pharmaceutical analysis (Darwish, H., Attia, M., & Zlotos, D., 2012).

Antiallergic Agents: Menciu, C., Duflos, M., Fouchard, F., et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides for their antiallergic properties. These compounds, related to the requested chemical, showed potential as antiallergic agents, with one compound being significantly potent in inhibiting histamine release (Menciu, C., et al., 1999).

Antimicrobial Agents: Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019) synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, showing close structural similarity. One derivative exhibited significant biological activity against the HeLa cell line and photogenic bacteria, indicating potential antimicrobial applications (Phutdhawong, W., et al., 2019).

Antiviral Activity: Ivachtchenko, A., Yamanushkin, P., Mitkin, O., et al. (2015) investigated substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and derivatives, closely related to the requested compound, for their antiviral properties against various viruses, including influenza. Some compounds showed significant activity, highlighting their potential as antiviral agents (Ivachtchenko, A., et al., 2015).

Mecanismo De Acción

Target of Action

SPR Inhibitor 3, also known as SPRi3 or N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide, is a potent inhibitor of Sepiapterin Reductase (SPR) . SPR is an enzyme that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase .

Mode of Action

SPRi3 displays high binding affinity to human SPR in a cell-free assay (IC50 =74 nM) and efficiently reduces biopterin levels in a cell-based assay (IC50 =5.2 μM) . By inhibiting SPR, SPRi3 effectively reduces the levels of BH4 .

Biochemical Pathways

The primary biochemical pathway affected by SPRi3 is the biosynthesis of BH4. SPR is a key enzyme in this pathway, and its inhibition leads to a reduction in BH4 levels . BH4 is a critical cofactor for several enzymes, including aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase . Therefore, the inhibition of SPR and the subsequent reduction in BH4 levels can have significant downstream effects on these enzymes and their associated biochemical pathways.

Result of Action

The primary molecular effect of SPRi3 is the reduction of BH4 levels through the inhibition of SPR . This can lead to a decrease in the activity of enzymes that require BH4 as a cofactor. On a cellular level, SPRi3 has been shown to reduce neuropathic and inflammatory pain, which is likely a result of its impact on BH4-dependent enzymes .

Action Environment

The environment in which SPRi3 acts can influence its efficacy and stability Factors such as pH, temperature, and the presence of other molecules can impact the binding affinity of SPRi3 to SPR and its ability to inhibit this enzyme.

Propiedades

IUPAC Name |

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXBWBBVLXZQBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.